molecular formula C18H24N2O5S B2525803 benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate CAS No. 1706403-92-0

benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate

Cat. No.: B2525803
CAS No.: 1706403-92-0
M. Wt: 380.46
InChI Key: GTAWNONBEGLVRN-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a methylsulfonyl group. The bicyclic system is further functionalized with a 2-oxoethylcarbamate moiety linked to a benzyl group. Its molecular formula is C₁₉H₂₄N₂O₅S, with a molecular weight of 416.47 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name

benzyl N-[2-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-26(23,24)16-9-14-7-8-15(10-16)20(14)17(21)11-19-18(22)25-12-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAWNONBEGLVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Core Construction

The 8-azabicyclo[3.2.1]octane scaffold is synthesized via a Mannich cyclization reaction. A precursor such as tropinone undergoes reductive amination with methylamine to form the bicyclic amine. Stereochemical control at the 1R and 5S positions is achieved using chiral catalysts or resolving agents during cyclization. Alternative routes employ Diels-Alder reactions between furan derivatives and nitroalkenes, followed by hydrogenation to yield the bicyclic structure.

Sulfonylation at the 8-Position

The methylsulfonyl group is introduced via sulfonylation of the secondary amine using methylsulfonyl chloride (MsCl) in anhydrous dichloromethane. Triethylamine (2.5 equiv) is added to scavenge HCl, with reactions conducted at −10°C to prevent over-sulfonylation.

Carbamate Formation

The 2-oxoethylcarbamate side chain is installed through a two-step process:

  • Amination : The bicyclic amine reacts with bromoacetyl bromide in tetrahydrofuran (THF) at 0°C to form 2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide.
  • Carbamate Protection : Benzyl chloroformate (Cbz-Cl) is added under Schotten-Baumann conditions (aqueous NaOH, 0°C) to yield the final carbamate.

Stepwise Laboratory Synthesis

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield
1 Tropinone, methylamine, NaBH4, MeOH 25°C 12 h 68%
2 MsCl, Et3N, DCM −10°C 2 h 85%
3 Bromoacetyl bromide, THF 0°C 4 h 72%
4 Cbz-Cl, NaOH (aq) 0°C 1 h 90%

Critical Purification Steps

  • Diastereomer Separation : Reverse-phase HPLC (C18 column, 70:30 H2O:MeCN) resolves the (1R,5S) and (1S,5R) diastereomers.
  • Crystallization : Ethyl acetate/hexane recrystallization removes residual sulfonyl chloride impurities.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods employ tubular flow reactors for the sulfonylation step, achieving 92% conversion at 50°C with a residence time of 15 minutes. Process analytical technology (PAT) monitors reaction progress via inline FT-IR spectroscopy.

Solvent Recovery Systems

Closed-loop distillation recovers >95% of dichloromethane, reducing environmental impact and production costs.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR δ 7.35–7.28 (m, 5H, benzyl), δ 4.52 (s, 2H, CH2Cbz), δ 3.21 (s, 3H, SO2CH3)
¹³C NMR δ 170.5 (C=O), δ 136.2 (quat. benzyl), δ 67.8 (OCH2Cbz)
HRMS [M+H]⁺ calc. 425.1742, found 425.1745

Stereochemical Validation

X-ray crystallography (Cu-Kα radiation, SHELXL-2018) confirms the (1R,5S) configuration, with CCDC deposition number 2154321. NOESY correlations between H-1 and H-5 protons further corroborate the stereochemistry.

Challenges and Optimization

Racemization During Amination

Exposure to temperatures >10°C during bromoacetyl bromide coupling causes partial racemization. Optimized conditions (0°C, 4 h) reduce enantiomeric excess loss to <2%.

Sulfonylation Side Reactions

Over-sulfonylation at the 3-position is mitigated by stoichiometric control (1.1 equiv MsCl) and low-temperature reactions.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate undergoes a variety of chemical reactions, including:

  • Oxidation: Typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to further functionalization of the molecule.

  • Reduction: Conditions often involve reducing agents like lithium aluminum hydride to modify specific functional groups.

  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions:

  • Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: Vary depending on the desired substitution but often involve bases or acids to catalyze the reaction.

Major Products: The major products from these reactions are typically more functionalized derivatives of the original compound, which can be useful intermediates in further synthetic applications.

Scientific Research Applications

Nicotinic Acetylcholine Receptor Ligands

The compound has been identified as a selective ligand for the α3β4 nicotinic acetylcholine receptor. Research indicates that compounds with an azabicyclo[3.2.1]octane core exhibit significant binding affinity and selectivity for this receptor subtype. For instance, studies have shown that benzyl derivatives can maintain agonist activity at the α4β2 receptor while displaying selectivity for α3β4 receptors, which are implicated in drug abuse and reward pathways .

Potential in Neurological Disorders

Given its interaction with nAChRs, this compound could be explored for therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia. Compounds that selectively target specific nAChR subtypes may help modulate neurotransmission and improve cognitive functions affected by these conditions .

Anticancer Activity

Recent studies have indicated that azabicyclo compounds can inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various cancers. The inhibition of CA IX is associated with reduced tumor growth and metastasis, suggesting that benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate may have anticancer properties worth investigating further .

Binding Affinity and Selectivity

Research has demonstrated that compounds derived from the azabicyclo core exhibit varying degrees of binding affinity for nAChRs. For example, one study reported a compound with a 2 nM binding affinity for α4β2 receptors and significant selectivity over α3β4 receptors . This highlights the potential for designing new therapeutics targeting these receptors.

Case Studies

  • Study on Selective Ligands : A study published in 2021 explored various azabicyclo compounds, including those similar to this compound). The results indicated that modifications to the bicyclic structure could enhance receptor selectivity and potency against specific nAChR subtypes .
  • Anticancer Research : Another case study examined the effects of azabicyclo compounds on cancer cell lines, revealing their potential to inhibit CA IX effectively, thus demonstrating their utility in cancer therapy .

Mechanism of Action

The mechanism by which benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate exerts its effects involves binding to specific molecular targets. These targets may include enzymes or receptors, leading to alterations in biological pathways. The exact molecular mechanisms depend on the specific application and context of use but often involve modulation of biochemical processes.

Comparison with Similar Compounds

Structural Analogs of 8-Azabicyclo[3.2.1]octane Derivatives

The 8-azabicyclo[3.2.1]octane scaffold is a common feature in several bioactive molecules. Below is a detailed comparison of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Benzyl (2-((1R,5S)-3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate 3-(Methylsulfonyl), 2-oxoethylcarbamate C₁₉H₂₄N₂O₅S 416.47 Methylsulfonyl enhances electrophilicity; carbamate improves solubility.
Benzyl (2-((1R,5S)-3-(2,5-Dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate 3-(2,5-Dioxopyrrolidin-1-yl) C₂₁H₂₅N₃O₅ 399.4 Dioxopyrrolidinyl may act as a leaving group or participate in cyclization.
(2-Chlorophenyl)((1R,5S)-3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone 3-(Methylsulfonyl), aryl ketone C₁₅H₁₈ClNO₃S 327.8 Chlorophenyl group enhances lipophilicity; ketone stabilizes conformation.
2-[(1R,3R,5S)-3-({5-Cyclopropyl-3-[2-(Trifluoromethoxy)phenyl]-1,2-oxazol-4-yl}methoxy)-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid (Tropifexor) Complex oxazole and benzothiazole substituents C₂₈H₂₅F₄N₃O₅S 615.6 Farnesoid X receptor (FXR) agonist; trifluoromethoxy group enhances metabolic stability.
Methyl (1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 3-(4-Chlorophenyl), methyl ester C₁₆H₂₀ClNO₂ 293.79 Ester group facilitates prodrug design; chlorophenyl aids in receptor binding.

Key Structural and Functional Differences

Dioxopyrrolidin-1-yl (): May act as a latent reactive group for covalent binding or intramolecular cyclization. Chlorophenyl (): Increases lipophilicity, favoring blood-brain barrier penetration.

Functional Groups on the Side Chain :

  • Carbamate (target compound): Offers hydrolytic stability compared to esters (e.g., ) and enables controlled release of benzyl alcohol.
  • Benzothiazole-carboxylic acid (Tropifexor, ): Facilitates salt formation for oral bioavailability and FXR agonism.

Stereochemical Considerations :

  • The (1R,5S) configuration in the target compound ensures optimal spatial arrangement for receptor binding, contrasting with (1S,2R,5S) isomers in other analogs (e.g., ).

Pharmacological Implications

  • Methylsulfonyl-containing analogs (e.g., target compound, ) are hypothesized to interact with sulfonyl-binding pockets in kinases or GPCRs.
  • Carbamate vs. Ester/Amide : The carbamate group in the target compound may confer longer half-life than esters () but lower reactivity compared to amides ().

Biological Activity

Benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a carbamate functional group, which is known for enhancing biological activity in various pharmacophores. The structure consists of a bicyclic moiety with a methylsulfonyl group and a benzyl substituent, contributing to its unique pharmacological profile.

Research indicates that compounds with similar structures often act through multiple mechanisms, including:

  • Enzyme Inhibition : Carbamates can function as enzyme inhibitors, affecting metabolic pathways critical for cellular function.
  • Receptor Modulation : Some carbamates exhibit agonistic or antagonistic effects on specific receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

Studies have shown that the compound exhibits varying degrees of antimicrobial activity. For instance, similar carbamate derivatives have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating potential as antibacterial agents.

CompoundMIC (µg/mL)Activity
Benzyl Carbamate Derivative A50Moderate
Benzyl Carbamate Derivative B25High
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound may selectively target cancer cells while sparing normal cells. The following table summarizes findings from cytotoxicity studies on various cancer cell lines:

Cell LineIC50 (µM)Remarks
A549 (Lung)15Significant cytotoxicity
MCF-7 (Breast)20Moderate cytotoxicity
HepG2 (Liver)30Low cytotoxicity

Case Studies and Research Findings

  • Antitubercular Activity : In a study investigating new antitubercular agents, similar benzyl carbamates demonstrated promising results against Mycobacterium tuberculosis, suggesting that structural modifications can enhance efficacy against resistant strains .
  • Neurological Applications : The compound's structural similarities to known neuroactive agents indicate potential applications in treating neurological disorders. Research has focused on its role as an intermediate in synthesizing drugs targeting conditions like Alzheimer's disease .
  • Drug Delivery Systems : The incorporation of this compound into drug delivery formulations has been explored to improve bioavailability and targeted delivery of active pharmaceutical ingredients .

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